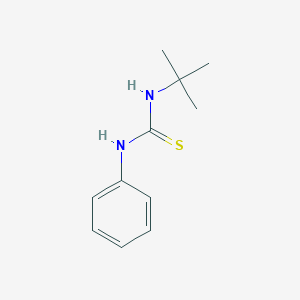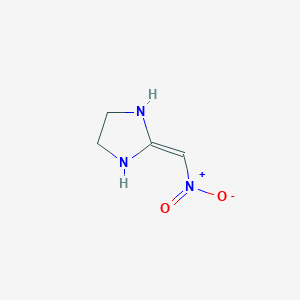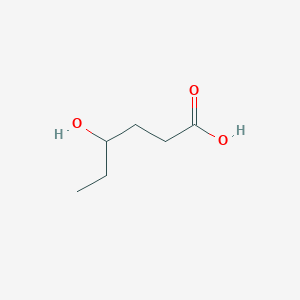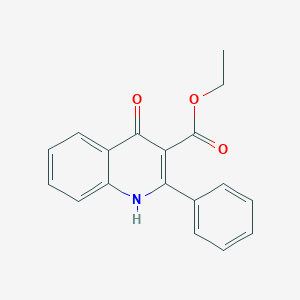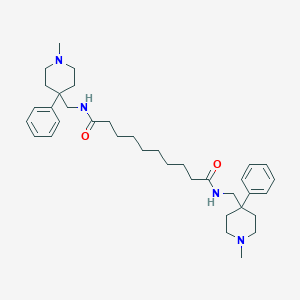
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide, commonly known as BMPS, is a chemical compound that has gained significant attention in the field of scientific research. BMPS is a type of spin-labeled lipid that has been used in various biochemical and physiological studies due to its unique properties.
Wirkmechanismus
BMPS acts as a spin label by attaching a nitroxide group to the lipid molecule. The nitroxide group has an unpaired electron that can interact with other molecules, allowing for the measurement of the distance between different parts of the membrane. The interaction between the nitroxide group and other molecules can also provide information about the environment surrounding the membrane.
Biochemische Und Physiologische Effekte
BMPS has been shown to have minimal effects on the biochemical and physiological properties of the membrane. Studies have found that BMPS does not significantly affect the fluidity, permeability, or stability of the membrane. BMPS has also been shown to have minimal effects on the function of membrane proteins.
Vorteile Und Einschränkungen Für Laborexperimente
BMPS has several advantages for lab experiments. It is a stable and reliable spin label that can be easily synthesized and purified. BMPS is also compatible with a wide range of experimental conditions, making it suitable for various types of studies. However, BMPS has some limitations. It is a relatively large molecule compared to other spin labels, which can limit its use in certain types of experiments. BMPS also has a short spin relaxation time, which can limit the accuracy of distance measurements.
Zukünftige Richtungen
There are several future directions for the use of BMPS in scientific research. One area of interest is the use of BMPS to study the interactions between different types of lipids in the membrane. Another area of interest is the use of BMPS to study the effects of different types of environmental factors on the membrane. Additionally, the development of new types of spin labels that can overcome the limitations of BMPS is an area of ongoing research.
Conclusion
In conclusion, BMPS is a unique spin-labeled lipid that has been widely used in scientific research to study the structure and dynamics of biological membranes. BMPS has several advantages for lab experiments, including its stability and compatibility with a wide range of experimental conditions. However, BMPS also has some limitations, such as its relatively large size and short spin relaxation time. Despite these limitations, BMPS has significant potential for future research in the field of membrane biology.
Synthesemethoden
BMPS can be synthesized by reacting sebacic acid with 1-methyl-4-phenyl-4-piperidinol to form N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting BMPS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
BMPS has been widely used in scientific research as a spin-labeled lipid to study the structure and dynamics of biological membranes. The spin label attached to BMPS allows for the measurement of the distance between different parts of the membrane and the detection of changes in the membrane structure and dynamics. BMPS has been used in various studies to investigate the effects of different factors on the membrane, such as temperature, pressure, and chemical compounds.
Eigenschaften
CAS-Nummer |
13018-50-3 |
|---|---|
Produktname |
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide |
Molekularformel |
C36H54N4O2 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
InChI-Schlüssel |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
13018-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





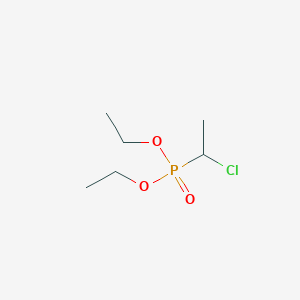

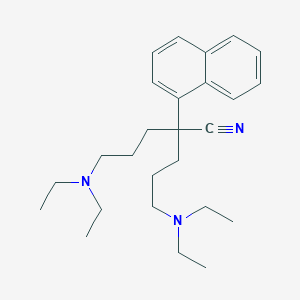
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
